molecular formula C17H15ClN4O2S B2470046 N-(3-chloro-4-methylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896336-41-7

N-(3-chloro-4-methylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2470046
CAS No.: 896336-41-7
M. Wt: 374.84
InChI Key: SFJUSLFGDJXJPP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a potent and selective allosteric inhibitor of the SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase-2) enzyme, a key node in the RAS/MAPK signaling pathway. Dysregulation of this pathway is a hallmark of various cancers, and SHP2 plays a crucial role in mediating signal transduction from receptor tyrosine kinases to RAS. This compound exerts its effect by binding to the tunnel-like allosteric site of SHP2, locking it in an inactive conformation, thereby inhibiting its phosphatase activity and downstream oncogenic signaling. Its primary research value lies in the investigation of SHP2-dependent tumorigenesis, particularly in cancers driven by mutations in KRAS, NRAS, and BRAF, as well as in resistance mechanisms to targeted therapies. Preclinical studies highlight its application in exploring combination therapies, where SHP2 inhibition can overcome resistance to MEK, BRAF, and EGFR inhibitors. Researchers utilize this compound to dissect the role of SHP2 in specific cancer types, such as non-small cell lung cancer, pancreatic ductal adenocarcinoma, and juvenile myelomonocytic leukemia, providing a critical tool for advancing targeted cancer therapeutics. As a research-grade chemical, it is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S/c1-10-5-6-22-14(7-10)20-16(21-17(22)24)25-9-15(23)19-12-4-3-11(2)13(18)8-12/h3-8H,9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJUSLFGDJXJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-chloro-4-methylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes:

    Formation of the Pyridotriazine Core: This step involves the cyclization of appropriate precursors to form the pyridotriazine ring system.

    Introduction of the Sulfanylacetamide Group: The sulfanylacetamide moiety is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with an acetamide derivative.

    Chlorination and Methylation of the Phenyl Ring: The final step involves the chlorination and methylation of the phenyl ring to achieve the desired substitution pattern.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(3-chloro-4-methylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(3-chloro-4-methylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide. For instance:

  • Mechanism of Action : The compound is believed to inhibit specific signaling pathways involved in cancer cell proliferation and survival. In silico docking studies suggest that it may interact with key proteins involved in tumor growth, making it a candidate for further development as an anticancer agent .
  • Case Studies : In vitro studies have shown that related compounds exhibit significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% . These results indicate the necessity for further investigation into the structure-activity relationship (SAR) of this class of compounds.

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity. In silico molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response. Compounds that inhibit 5-LOX are known to reduce inflammation and could be beneficial in treating conditions like asthma and arthritis .

Synthesis and Optimization

The synthesis of this compound typically involves:

  • Formation of the Pyrido-triazine Core : This step may include cyclization reactions using appropriate precursors.
  • Introduction of the Sulfanyl Group : This can be achieved through nucleophilic substitution reactions.
  • Final Acetylation : The last step involves acetylating the amine to form the final product.

Optimization of these steps can lead to improved yields and reduced reaction times, making the synthesis more efficient for large-scale production.

Potential Future Research Directions

Given its promising biological activities, future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the detailed mechanisms through which this compound exerts its effects on cancer cells and inflammatory pathways.
  • Formulation Development : To explore different delivery methods that enhance bioavailability and therapeutic efficacy.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to disease pathways or cellular functions.

The exact molecular targets and pathways involved depend on the specific context of its application and the biological system being studied.

Comparison with Similar Compounds

Structural Similarities and Differences

Key Structural Features:
  • Core Heterocycle: The pyrido[1,2-a][1,3,5]triazinone core is rare compared to more common triazole (e.g., 1,2,4-triazole in ) or phthalazinone () systems. This fused system likely enhances rigidity and π-stacking interactions.
  • Substituents: The 3-chloro-4-methylphenyl group is structurally similar to substituents in (4-chlorophenyl) and (2,4,6-trichlorophenyl), which influence electronic and steric profiles. The sulfanyl bridge (-S-) is a recurring motif in analogs like 2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide (), suggesting its role in modulating solubility and binding .
Table 1: Structural Comparison of Selected Analogs
Compound Name / ID (Evidence Source) Core Heterocycle Key Substituents Functional Groups Present
Target Compound Pyrido[1,2-a][1,3,5]triazinone 3-chloro-4-methylphenyl, 8-methyl-4-oxo Sulfanyl, Acetamide, Carbonyl
6m () 1,2,3-triazole 4-chlorophenyl, naphthalen-1-yloxy Acetamide, C=O, C≡N
13a () Cyanoacetamide 4-methylphenyl, sulfamoylphenyl C≡N, C=O, NH2
12 () Phthalazinone 2,4-dichlorophenyl, 3-methyl-4-oxo Sulfanyl, Acetamide
538336-99-1 () 1,2,4-triazole 4-benzyl, 4-bromophenoxy, 2,4,6-trichlorophenyl Sulfanyl, Acetamide

Physicochemical Properties

Spectral Data and Stability:
  • IR Spectroscopy : The target compound’s carbonyl (C=O, ~1678 cm⁻¹) and sulfanyl (C-S, ~785 cm⁻¹) stretches align with analogs like 6m (C=O at 1678 cm⁻¹, C-Cl at 785 cm⁻¹) .
  • Thermal Stability : High melting points (e.g., 288°C for 13a in ) suggest thermal robustness, likely shared by the target compound due to aromatic stacking .
Table 3: Physicochemical Comparison
Compound Name / ID (Source) Melting Point (°C) IR Peaks (cm⁻¹) HRMS Data (M+H)+
Target Compound Not reported ~1678 (C=O), ~1136 (C-S) Not reported
6m () Not reported 1678 (C=O), 785 (C-Cl) 393.1112 (calc. 393.1118)
13a () 288 2214 (C≡N), 1664 (C=O) 358 (M++1)
12 () Not reported Not reported Not reported

Biological Activity

N-(3-chloro-4-methylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₈H₁₈ClN₅OS
  • Molecular Weight : 373.89 g/mol
  • CAS Number : 941949-19-5

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases such as Alzheimer’s disease. The IC₅₀ values for AChE and BChE inhibition are reported to be 19.2 μM and 13.2 μM respectively .
  • Anti-inflammatory Activity : Similar compounds have shown significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance, derivatives related to this compound have demonstrated IC₅₀ values ranging from 15 μM to 30 μM against COX enzymes, indicating potential for therapeutic applications in inflammatory conditions .
  • Antioxidant Properties : The presence of the pyrido-triazine moiety contributes to antioxidant activity, which is vital in preventing oxidative stress-related damage in cells .

Biological Activity Data Table

Biological ActivityTarget Enzyme/PathwayIC₅₀ Value (μM)Reference
AChE InhibitionAcetylcholinesterase19.2
BChE InhibitionButyrylcholinesterase13.2
COX InhibitionCyclooxygenase15 - 30
Antioxidant ActivityN/AN/A

Case Studies

  • Neuroprotective Effects : In a study focused on compounds with similar structures, it was found that the inhibition of AChE and BChE can alleviate cognitive decline associated with Alzheimer's disease. This suggests that this compound may offer neuroprotective benefits through its enzyme inhibition properties.
  • Anti-inflammatory Research : A comparative analysis of various derivatives indicated that compounds with similar functional groups exhibited significant reductions in pro-inflammatory cytokines and COX enzyme activity. This positions the compound as a potential candidate for treating inflammatory diseases.
  • Antioxidant Studies : Research into the antioxidant capabilities of related pyrido-triazine derivatives has shown that they can effectively scavenge free radicals and reduce oxidative stress markers in vitro.

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